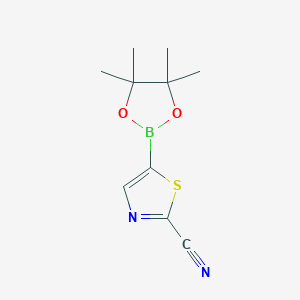
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile is a boron-containing heterocyclic compound It features a thiazole ring substituted with a cyano group and a dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile typically involves the borylation of a thiazole derivative. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often in the presence of a base such as potassium carbonate, and at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst or reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, aryl halides, and bases such as potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Amino-thiazole derivatives.
Substitution: Various aryl-thiazole derivatives.
Aplicaciones Científicas De Investigación
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile largely depends on the specific application. In cross-coupling reactions, the boron moiety facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction mechanism. This involves the transmetalation of the boron species with a palladium catalyst, followed by reductive elimination to form the desired product.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron compound used for borylation of arenes.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: A more complex boron-containing compound used in organic synthesis.
Uniqueness
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile is unique due to the presence of both a thiazole ring and a cyano group, which can provide additional reactivity and functionality compared to simpler boron-containing compounds. This makes it a versatile building block in organic synthesis and a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C10H13BN2O2S |
|---|---|
Peso molecular |
236.10 g/mol |
Nombre IUPAC |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C10H13BN2O2S/c1-9(2)10(3,4)15-11(14-9)7-6-13-8(5-12)16-7/h6H,1-4H3 |
Clave InChI |
UENRWDCELXPIDX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(1H-indol-1-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B15147370.png)
![5-[(2-Methylpropanoyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B15147372.png)
![5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147380.png)
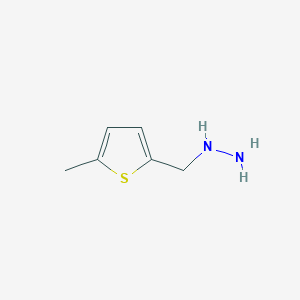
![2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B15147389.png)
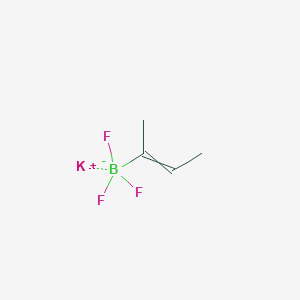
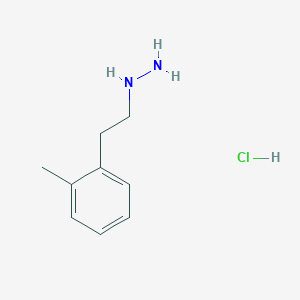
![4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147423.png)
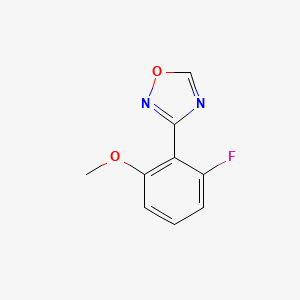


![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)
